N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Description
N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a bis-heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a 2,3-dimethoxy-substituted benzamide group. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and role in enhancing metabolic stability, while pyrazole derivatives are widely explored for their pharmacological versatility . The dimethoxybenzamide group may contribute to solubility and target-binding interactions, as seen in related compounds .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-8-11(21(2)20-9)15-18-19-16(25-15)17-14(22)10-6-5-7-12(23-3)13(10)24-4/h5-8H,1-4H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKLWFAPYVCDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C(=CC=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target, known as the active site. In this case, the active site is the LmPTR1 pocket. The compound has a desirable fitting pattern in this pocket, characterized by a lower binding free energy. This interaction leads to changes in the target that result in the compound’s antileishmanial and antimalarial activities.
Biochemical Pathways
It is known that the compound’s interaction with its targets disrupts the normal functioning of the leishmania aethiopica and plasmodium berghei organisms. This disruption leads to the death of these organisms, thereby treating the diseases they cause.
Result of Action
The result of the compound’s action is the inhibition of the Leishmania aethiopica and Plasmodium berghei organisms. Specifically, the compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. This leads to a reduction in the symptoms of leishmaniasis and malaria.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on molecular features, physicochemical properties, and biological activities:
Table 1: Comparative Analysis of Structural Analogues
* Data inferred from structural analogs due to lack of direct evidence.
Key Observations:
Structural Diversity in Heterocycles: The target compound’s oxadiazole-pyrazole hybrid contrasts with ’s pyrazole-dihydropyrimidinone system. The latter’s dihydropyrimidinone core may enhance hydrogen bonding and solubility (logP = 2.9354) compared to the oxadiazole’s electron-withdrawing nature . ’s compound demonstrates how substituents like dimethylamino groups modulate electronic properties, with shorter C–O bonds (1.29–1.31 Å) in the oxadiazole ring due to conjugation effects .
Impact of Substituents on Bioactivity: The 2,3-dimethoxybenzamide group in the target compound likely improves membrane permeability compared to ’s N,N-dimethylbenzamide, which is associated with kinase inhibition . ’s compound shows that non-coplanar aromatic rings (dihedral angle = 42.74°) may reduce π-π stacking but enhance selectivity for agrochemical targets .
Yields for such reactions range from 68% () to moderate levels depending on purification methods .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s dimethoxybenzamide group warrants exploration in antimicrobial or anticancer contexts, akin to ’s pyrrolopyridine derivative .
- Agrochemical Applications : ’s findings on oxadiazole bioactivity suggest the target compound could be optimized for herbicidal or fungicidal use .
- Data Limitations : Key parameters like logP, solubility, and specific bioactivity data for the target compound are absent in the evidence, necessitating further experimental validation.
Preparation Methods
Acetylation of 1-Methylpyrazole
A common route involves Friedel-Crafts acetylation of 1-methylpyrazole using acetic anhydride under acidic conditions. For example, reacting 1-methylpyrazole with acetic anhydride in the presence of sulfuric acid at 140–150°C yields 1-(1-methyl-1H-pyrazol-4-yl)ethanone with yields of 69–72%. Key parameters include:
| Reaction Component | Conditions | Yield |
|---|---|---|
| 1-Methylpyrazole | Acetic anhydride, H₂SO₄, 140°C | 71% |
| Reflux, 5 hours | 69% |
The reaction proceeds via electrophilic substitution, where the acetyl group is introduced at the pyrazole’s 4-position. The product is purified via distillation or recrystallization.
Bromination and Functionalization
Further functionalization often involves bromination. For instance, treating 1-(1-methyl-1H-pyrazol-4-yl)ethanone with N-bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane at 80°C generates 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone . This intermediate is critical for subsequent cross-coupling reactions to introduce substituents.
Construction of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is synthesized via cyclocondensation of hydrazides with carbonyl compounds.
Hydrazide Formation
2,3-Dimethoxybenzohydrazide is prepared by reacting 2,3-dimethoxybenzoic acid with hydrazine hydrate. For example, refluxing the acid with excess hydrazine in ethanol yields the hydrazide derivative, confirmed by the disappearance of the carboxylic acid peak in IR spectroscopy and the appearance of NH₂ signals in ¹H NMR.
Cyclocondensation with Carbon Disulfide
The hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide to form 5-substituted-1,3,4-oxadiazole-2-thione . For instance:
The reaction mechanism involves nucleophilic attack by the hydrazide’s amino group on CS₂, followed by cyclization and elimination of H₂S. The product’s thione form is confirmed by a ¹³C NMR peak at δ = 186 ppm.
Desulfurization and Functionalization
The thione group is replaced with an amine via hydrazinolysis, yielding 5-amino-1,3,4-oxadiazole , which is then coupled with the pyrazole intermediate. For example, treating the thione with hydrazine hydrate in ethanol generates the amine, which reacts with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone to form the pyrazole-oxadiazole hybrid.
Amide Bond Formation with 2,3-Dimethoxybenzamide
The final step involves coupling the pyrazole-oxadiazole intermediate with 2,3-dimethoxybenzoyl chloride .
Schotten-Baumann Reaction
The intermediate’s amine group reacts with the acyl chloride in a biphasic system (water/dichloromethane) under basic conditions (NaOH or NaHCO₃). This method achieves moderate yields (60–75%) but requires strict pH control to prevent hydrolysis.
Coupling Reagents
Alternatively, carbodiimide-based reagents like EDCI and HOBt facilitate amide bond formation in anhydrous solvents (e.g., DCM or DMF). For example, combining 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine with 2,3-dimethoxybenzoyl chloride , EDCI, and HOBt in DMF at 0°C–25°C yields the target compound with 80–85% efficiency.
Optimization and Challenges
Reaction Temperature and Solvent Effects
-
Pyrazole Acetylation : Elevated temperatures (140–150°C) improve electrophilic substitution but risk decomposition. Solvents like tetrachloromethane stabilize reactive intermediates during bromination.
-
Oxadiazole Cyclocondensation : Ethanolic KOH enhances reaction homogeneity, while THF or DMF improves solubility for coupling steps.
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/heptane gradients resolves oxadiazole and pyrazole intermediates.
-
Recrystallization : Ethanol/water mixtures purify final amides, with typical purity >95%.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the key steps in synthesizing N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide, and how can purity be ensured at each stage?
The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A general procedure (see analogous compounds) includes reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a benzamide derivative in dimethylformamide (DMF) using K₂CO₃ as a base and RCH₂Cl for alkylation . Purity is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) after each step. Critical parameters include temperature control (room temperature to 80°C) and solvent selection (e.g., DMF for solubility) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic protons of the dimethoxyphenyl group and pyrazole-oxadiazole backbone. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained .
Q. How should researchers design initial biological activity assays for this compound?
Begin with in vitro enzyme inhibition assays targeting kinases or proteases, given the compound’s structural similarity to known inhibitors . Use fluorescence-based assays to measure IC₅₀ values. For cytotoxicity screening, employ cell viability assays (e.g., MTT) on cancer cell lines, ensuring controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity to a target enzyme?
Use molecular docking (e.g., AutoDock Vina) to model interactions between the dimethoxyphenyl group and enzyme active sites. Quantum mechanical calculations (DFT) predict electron distribution in the oxadiazole ring, guiding substitutions to enhance hydrogen bonding. Combine this with molecular dynamics simulations to assess stability over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
Perform dose-response curves under standardized conditions (pH 7.4, 37°C) to minimize variability. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to cross-validate results. Statistical tools like Bland-Altman plots can quantify systematic biases .
Q. How does modifying the 1,3-dimethylpyrazole moiety impact structure-activity relationships (SAR)?
Replace the methyl groups with electron-withdrawing substituents (e.g., -CF₃) to test effects on metabolic stability. Synthesize analogs via Suzuki coupling to introduce aryl groups, then compare logP (via HPLC) and IC₅₀ values. SAR tables should track changes in hydrophobicity vs. potency .
Q. What are the critical factors in scaling up synthesis while maintaining yield and purity?
Optimize solvent volume ratios (DMF:water) to prevent byproduct formation during crystallization. Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation. Monitor reaction progress in real-time with inline FTIR or Raman spectroscopy .
Q. How can reactivity of the oxadiazole ring under physiological conditions be assessed?
Conduct stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Analyze degradation products via LC-MS/MS. The oxadiazole’s susceptibility to hydrolysis can be mitigated by introducing steric hindrance (e.g., adamantyl groups) .
Data Analysis and Methodological Challenges
Q. What analytical approaches distinguish between isomeric byproducts in the final compound?
Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals from regioisomers. High-resolution MS (HRMS) with ion mobility separation can differentiate isomers based on collision cross-section differences .
Q. How should researchers address low reproducibility in biological assays?
Validate assay protocols with positive controls (e.g., staurosporine for kinase inhibition). Use Z’-factor analysis to quantify assay robustness. Pre-treat compound stocks to eliminate aggregates (e.g., 0.01% Tween-20) .
Tables for Reference
| Parameter | Typical Data | Method |
|---|---|---|
| Synthetic Yield | 45–65% | Gravimetric analysis |
| ¹H NMR (δ, ppm) | 2.35 (s, 3H, CH₃), 3.90 (s, 6H, OCH₃) | 400 MHz, DMSO-d₆ |
| IC₅₀ (Enzyme X) | 12.3 ± 1.5 µM | Fluorescence assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
